molecular formula C8H17NO3 B13594905 2-Amino-4-ethyl-3-hydroxyhexanoic acid

2-Amino-4-ethyl-3-hydroxyhexanoic acid

Cat. No.: B13594905
M. Wt: 175.23 g/mol
InChI Key: BXCFHJYABCNQKN-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H17NO3 It is a derivative of hexanoic acid, featuring an amino group, an ethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-hydroxyhexanoic acid, followed by the introduction of the amino group. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-ethyl-3-hydroxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxyhexanoic acid
  • 4-Amino-3-hydroxyhexanoic acid
  • 2-Amino-4-methyl-3-hydroxyhexanoic acid

Uniqueness

2-Amino-4-ethyl-3-hydroxyhexanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the hexanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-amino-4-ethyl-3-hydroxyhexanoic acid

InChI

InChI=1S/C8H17NO3/c1-3-5(4-2)7(10)6(9)8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)

InChI Key

BXCFHJYABCNQKN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C(=O)O)N)O

Origin of Product

United States

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